Rifabutin

Mycobacterium avium complex antimycobacterial MIC

Rifabutin is a semisynthetic spiropiperidyl derivative of rifamycin S, classified as a rifamycin-class antibiotic that inhibits bacterial DNA-dependent RNA polymerase. It shares the core ansamycin structure with rifampicin (rifampin) and rifapentine but possesses distinct physicochemical and pharmacological properties.

Molecular Formula C46H62N4O11
Molecular Weight 847.0 g/mol
CAS No. 72559-06-9
Cat. No. B1679326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifabutin
CAS72559-06-9
SynonymsRifabutin;  LM-427;  LM 427;  LM427;  Mycobutin;  Rifabutina; 
Molecular FormulaC46H62N4O11
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)C(O6)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
InChIInChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
InChIKeyAZFBLLCNOQPJGJ-VXTBVIBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityDMSO: >5mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rifabutin (CAS 72559-06-9) Procurement Guide: Differentiated Rifamycin Antibiotic for NTM and HIV/TB Co-Infection


Rifabutin is a semisynthetic spiropiperidyl derivative of rifamycin S, classified as a rifamycin-class antibiotic that inhibits bacterial DNA-dependent RNA polymerase [1]. It shares the core ansamycin structure with rifampicin (rifampin) and rifapentine but possesses distinct physicochemical and pharmacological properties [2]. Rifabutin is approved for the prevention and treatment of disseminated Mycobacterium avium complex (MAC) disease in patients with advanced HIV infection and is used as an alternative to rifampicin in the treatment of tuberculosis, particularly in patients receiving antiretroviral therapy where drug-drug interactions are a concern [1]. Its key differentiating features include lower CYP3A4 induction potency, higher lipophilicity with extensive tissue penetration, and superior in vitro activity against nontuberculous mycobacteria (NTM) compared to other rifamycins [3].

Why Rifampicin and Rifabutin Are Not Interchangeable: Evidence-Based Differentiation for Procurement Decisions


Despite belonging to the same rifamycin class, rifabutin and rifampicin exhibit clinically significant differences that preclude simple therapeutic substitution. Rifabutin demonstrates a substantially weaker induction of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein compared to rifampicin, resulting in a markedly lower risk of drug-drug interactions with antiretroviral agents and other CYP3A4 substrates [1]. This is not a marginal difference; model-based analyses indicate that drug-drug interactions caused by rifampicin are approximately twice as potent as those caused by rifabutin [2]. Furthermore, rifabutin possesses a longer terminal half-life (approximately 45 hours vs. 2–5 hours for rifampicin) and greater lipophilicity (clogP ~4.25 vs. ~3.85), leading to extensive tissue penetration and higher intracellular drug concentrations [3]. Critically, there is incomplete cross-resistance between rifampicin and rifabutin; approximately 20% of rifampicin-resistant Mycobacterium tuberculosis isolates remain susceptible to rifabutin [4]. These quantitative differences in pharmacokinetics, drug interaction liability, and resistance profiles mandate compound-specific selection based on the intended clinical or research application.

Rifabutin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Rifampicin and Rifapentine


Superior In Vitro Potency of Rifabutin Against Mycobacterium avium Complex (MAC) Compared to Rifampicin

Rifabutin demonstrates superior in vitro potency against Mycobacterium avium complex (MAC) compared to rifampicin, with lower minimum inhibitory concentration (MIC) values across multiple studies. This differentiation is critical for treatment of disseminated MAC, where rifabutin is the preferred rifamycin [1].

Mycobacterium avium complex antimycobacterial MIC

Substantially Lower CYP3A4 Induction and Drug-Drug Interaction Risk with Rifabutin vs. Rifampicin

Rifabutin is a significantly weaker inducer of CYP3A4 and P-glycoprotein compared to rifampicin, resulting in a markedly reduced risk of clinically significant drug-drug interactions. This differentiation is quantitative and mechanistically validated [1][2].

drug-drug interaction CYP3A4 pharmacokinetics

Extended Half-Life and Enhanced Tissue Penetration of Rifabutin Compared to Rifampicin

Rifabutin exhibits a significantly longer terminal elimination half-life and greater lipophilicity than rifampicin, leading to extensive tissue distribution and higher intracellular drug concentrations [1][2].

pharmacokinetics half-life tissue distribution

Superior Clinical Efficacy of Rifabutin-Containing Regimen in MAC Bacteremia: Phase III Randomized Controlled Trial

A randomized controlled trial directly compared a rifabutin-containing three-drug regimen versus a rifampicin-containing four-drug regimen in patients with AIDS and disseminated MAC bacteremia. The rifabutin-based regimen demonstrated significantly higher rates of blood culture sterilization and improved median survival [1].

MAC bacteremia AIDS clinical trial

Incomplete Cross-Resistance: Rifabutin Activity in Rifampicin-Resistant Tuberculosis

There is evidence of incomplete cross-resistance between rifampicin and rifabutin in Mycobacterium tuberculosis. A subset of rifampicin-resistant clinical isolates retains susceptibility to rifabutin, offering a potential therapeutic option where rifampicin is no longer effective [1].

drug-resistant tuberculosis cross-resistance rifampicin-resistant

Rifabutin as Salvage Therapy for Helicobacter pylori: High Eradication Rates in Multi-Drug Resistant Cases

Rifabutin-based regimens demonstrate efficacy as salvage therapy for Helicobacter pylori infection in patients who have failed multiple prior eradication attempts. The low baseline resistance rate of H. pylori to rifabutin contributes to its utility in this setting [1][2].

Helicobacter pylori salvage therapy antibiotic resistance

Rifabutin Application Scenarios: Where Differentiated Properties Drive Compound Selection


HIV/TB Co-Infection Management Requiring Concurrent Antiretroviral Therapy

Rifabutin is the preferred rifamycin for treating tuberculosis in HIV co-infected patients receiving antiretroviral therapy, particularly regimens containing integrase strand transfer inhibitors (e.g., dolutegravir, raltegravir) or protease inhibitors. Unlike rifampicin, rifabutin can be co-administered with these agents without the need for complex dose adjustments due to its significantly lower CYP3A4 induction potency (3.3-fold vs. 21-fold protein induction) [1]. This simplifies treatment, reduces the risk of virologic failure, and avoids the therapeutic complexity associated with rifampicin-based regimens in this population [2].

Treatment and Prophylaxis of Disseminated Mycobacterium avium Complex (MAC) Disease

Rifabutin is the rifamycin of choice for both treatment and prophylaxis of MAC disease, particularly in patients with advanced HIV infection (CD4 count <50 cells/µL). This selection is supported by superior in vitro MIC values against MAC compared to rifampicin [1], as well as the pivotal Phase III clinical trial demonstrating a 40 percentage-point absolute improvement in blood culture sterilization (69% vs. 29%, P<0.001) and a 3.4-month median survival advantage (8.6 vs. 5.2 months, P=0.001) for a rifabutin-containing regimen versus a rifampicin-containing regimen [2].

Rifampicin-Resistant Tuberculosis with Confirmed Rifabutin Susceptibility

In cases of rifampicin-resistant M. tuberculosis where phenotypic or genotypic susceptibility testing confirms rifabutin susceptibility, rifabutin may be used as a substitute rifamycin. Approximately 20% of rifampicin-resistant clinical isolates retain susceptibility to rifabutin, due to incomplete cross-resistance [1]. This application scenario requires confirmatory susceptibility testing but can preserve a rifamycin backbone in a multidrug regimen for drug-resistant TB, potentially improving treatment outcomes compared to fully rifamycin-free regimens.

Salvage Therapy for Multi-Drug Resistant Helicobacter pylori Infection

Rifabutin-based triple therapy (typically combined with amoxicillin and a proton pump inhibitor) is an effective salvage option for patients who have failed two or more standard H. pylori eradication regimens. Clinical studies demonstrate eradication rates of approximately 78-80% in this difficult-to-treat salvage population [1]. The low baseline resistance rate of H. pylori to rifabutin, coupled with its stability across a broad gastric pH range and high gastric mucosal concentrations, makes it a valuable option when first-line and second-line therapies have failed [2].

Quote Request

Request a Quote for Rifabutin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.